Gadoxetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

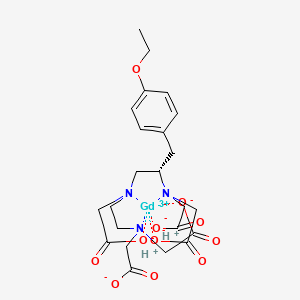

Gadoxetic acid, also known as this compound, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures, particularly the liver. It is marketed under the brand names Eovist in the United States and Primovist in Europe. This compound is unique due to its dual-phase imaging capability, allowing for both dynamic and hepatobiliary phase imaging .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of gadoxetate involves the complexation of gadolinium with ethoxybenzyl diethylenetriaminepentaacetic acid (EOB-DTPA). The process typically includes the following steps:

Preparation of EOB-DTPA: This involves the reaction of diethylenetriaminepentaacetic acid (DTPA) with ethoxybenzyl chloride under basic conditions to form EOB-DTPA.

Complexation with Gadolinium: EOB-DTPA is then reacted with gadolinium chloride in an aqueous solution to form the gadolinium complex.

Industrial Production Methods

Industrial production of gadoxetate disodium involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Gadoxetic acid primarily undergoes complexation reactions due to the presence of multiple carboxylate and amine groups in the EOB-DTPA ligand. These groups coordinate with the gadolinium ion to form a stable complex.

Common Reagents and Conditions

Reagents: Diethylenetriaminepentaacetic acid, ethoxybenzyl chloride, gadolinium chloride.

Major Products

The major product of these reactions is gadoxetate disodium, a stable gadolinium complex used as a contrast agent in MRI .

Aplicaciones Científicas De Investigación

Diagnostic Applications

Hepatobiliary Imaging

Gadoxetic acid is primarily used in MRI to enhance the visualization of liver lesions and the biliary system. It is absorbed by hepatocytes and excreted into bile ducts, allowing for clear differentiation between normal and abnormal liver tissues. This property is particularly beneficial in diagnosing conditions such as hepatocellular carcinoma (HCC) and metastatic liver disease.

- Detection of Focal Liver Lesions : this compound-enhanced MRI has shown high sensitivity and specificity in identifying focal liver lesions. Studies indicate that it provides critical information during the hepatobiliary phase, which aids in distinguishing between benign and malignant lesions .

- Staging of Hepatocellular Carcinoma : The agent is instrumental in accurately staging HCC before and after treatment. It allows for precise assessment of tumor size, vascular involvement, and metastasis, which are crucial for treatment planning .

- Monitoring Treatment Response : this compound-enhanced MRI can evaluate how well tumors respond to systemic therapies. Changes in imaging characteristics post-treatment can provide insights into the effectiveness of therapies .

Evaluating Liver Function

Functional Assessment

this compound's unique uptake mechanism allows it to serve as a tool for assessing liver function. Its distribution patterns can reflect the functional status of hepatocytes.

- Liver Fibrosis Staging : Recent studies have employed this compound-enhanced imaging to stage liver fibrosis using radiomics analysis. This method correlates imaging features with histological findings, providing a non-invasive alternative to biopsy .

- Biliary Function Assessment : The agent's ability to visualize biliary excretion makes it valuable for evaluating biliary diseases, including cholestasis and biliary obstructions. It helps assess the patency of bile ducts and can identify pathological changes .

Advanced Imaging Techniques

Integration with Artificial Intelligence

The incorporation of artificial intelligence (AI) into this compound-enhanced MRI is an emerging field that promises to enhance diagnostic accuracy further. AI algorithms can analyze complex imaging data to identify patterns that may not be visible to the human eye, improving the detection rates of liver lesions and aiding in prognosis predictions .

Case Studies

Several case studies highlight the utility of this compound in clinical practice:

- Case Study on Oxaliplatin-Induced Hepatic Sinusoidal Obstruction Syndrome (HSOS) : A study demonstrated that this compound-enhanced MRI effectively detected HSOS in patients undergoing chemotherapy for metastatic colon cancer. The imaging findings correlated with liver function tests, illustrating its diagnostic value in specific clinical scenarios .

- Assessment of Liver Metastases : In a cohort study involving patients with colorectal liver metastases, this compound-enhanced MRI provided superior staging information compared to conventional imaging techniques. The ability to visualize both vascular and hepatobiliary phases was crucial for accurate treatment planning .

Mecanismo De Acción

Gadoxetic acid disodium is a paramagnetic compound that develops a magnetic moment when placed in a magnetic field. This property enhances the T1 signal intensity in MRI, making it easier to visualize internal structures. The compound is selectively taken up by hepatocytes and excreted into the bile, providing a clear contrast between healthy and diseased liver tissue .

Comparación Con Compuestos Similares

Similar Compounds

Gadobenate dimeglumine: Another gadolinium-based contrast agent with hepatobiliary properties.

Gadopentetate dimeglumine: A widely used gadolinium-based contrast agent for general MRI imaging

Uniqueness

Gadoxetic acid is unique due to its dual-phase imaging capability, which allows for both dynamic and hepatobiliary phase imaging. This makes it particularly useful for liver imaging, providing more detailed and accurate diagnostic information compared to other contrast agents .

Propiedades

Key on ui mechanism of action |

Gadoxetate disodium is a paramagnetic compound and develops a magnetic moment when placed in a magnetic field. The relatively large magnetic moment produced by gadoxetate disodium results in a local magnetic field, yielding enhanced relaxation rates (shortening of relaxation times) of water protons in the vicinity of the paramagnetic agent, which leads to an increase in signal intensity (brightening) of blood and tissue. In MRI, visualization of normal and pathological tissue depends in part on variations in the radiofrequency signal intensity that occur with 1) differences in proton density; 2) differences of the spin-lattice or longitudinal relaxation times (T1); and 3) differences in the spin-spin or transverse relaxation time (T2). When placed in a magnetic field, gadoxetate disodium decreases the T1 and T2 relaxation time in target tissue. At the recommended dose, the effect is observed with the greatest sensitivity in T1-weighted MR sequences. |

|---|---|

Número CAS |

135326-11-3 |

Fórmula molecular |

C23H30GdN3O11 |

Peso molecular |

681.7 g/mol |

Nombre IUPAC |

2-[2-[bis(carboxylatomethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]amino]acetate;gadolinium(3+) |

InChI |

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3/p-3/t17-;/m0./s1 |

Clave InChI |

PCZHWPSNPWAQNF-LMOVPXPDSA-K |

SMILES |

[H+].[H+].CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Gd+3] |

SMILES isomérico |

CCOC1=CC=C(C=C1)C[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3] |

SMILES canónico |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Gd+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.